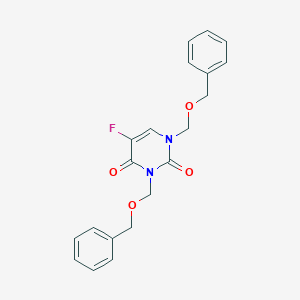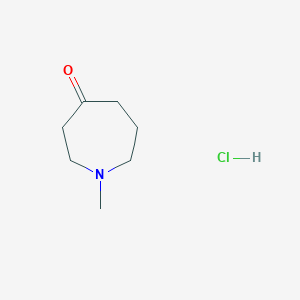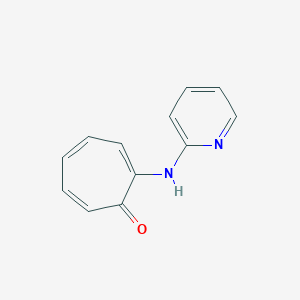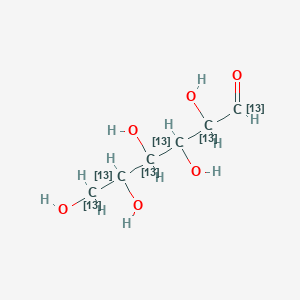![molecular formula C13H10N2OS B025991 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-28-6](/img/structure/B25991.png)
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (MPIT) is a heterocyclic compound that has been the subject of extensive research in recent years. This compound has shown potential in various scientific applications, including as a fluorescent probe, a chemical sensor, and a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to fluorescence emission. The exact nature of the complex formed between 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and metal ions is still under investigation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde are not well studied, but it has been shown to be non-toxic and non-cytotoxic in vitro. In addition, 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been used as a tool to study the localization and trafficking of proteins in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in lab experiments include its high sensitivity and selectivity towards metal ions, its ease of synthesis, and its non-toxic nature. The limitations include its limited solubility in aqueous solutions, which can affect its performance as a sensor.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, including the development of new synthetic methods for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its derivatives, the investigation of its mechanism of action, and the exploration of its potential biological activity. In addition, there is a need for the development of new applications for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in various fields, including medicine, environmental monitoring, and materials science.
Conclusion
In conclusion, 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a promising compound that has shown potential in various scientific applications. Its synthesis method has been optimized to yield high purity and yield, and it has been used as a fluorescent probe, a chemical sensor, and a building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and to explore its potential biological activity in various fields.
Métodos De Síntesis
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be synthesized using a multistep procedure that involves the reaction of 2-phenyl-1,3-thiazole-4-carboxaldehyde with methyl iodide, followed by the reaction of the resulting intermediate with 2-aminobenzonitrile. The final step involves the oxidation of the resulting product to form 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. This synthesis method has been optimized to yield high purity and yield of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been widely used in various scientific applications, including as a fluorescent probe for the detection of metal ions, as a chemical sensor for the detection of anions, and as a building block for the synthesis of other compounds. 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has shown to be highly sensitive and selective towards metal ions such as copper, zinc, and mercury, making it a promising candidate for the development of metal ion sensors. In addition, 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been used as a building block to synthesize other compounds with potential biological activity.
Propiedades
Número CAS |
102410-28-6 |
|---|---|
Nombre del producto |
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Fórmula molecular |
C13H10N2OS |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H10N2OS/c1-9-7-15-11(8-16)12(14-13(15)17-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
RVAXFKGKLHKHIF-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
SMILES canónico |
CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
Sinónimos |
2-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)










